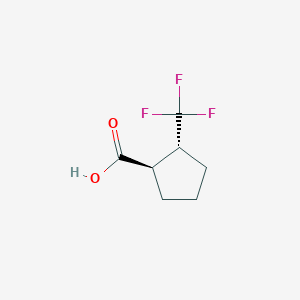
(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a chiral compound featuring a cyclopentane ring substituted with a trifluoromethyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid typically involves the introduction of the trifluoromethyl group onto a cyclopentane ring followed by carboxylation. One common method is the trifluoromethylation of cyclopentane derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The resulting trifluoromethylated cyclopentane can then be oxidized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
科学研究应用
(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as increased resistance to degradation.
作用机制
The mechanism by which (1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within the body.
相似化合物的比较
Similar Compounds
- (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid
- (1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid
- (1R,2R)-2-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Uniqueness
(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in pharmaceutical and industrial applications.
属性
CAS 编号 |
2155840-10-9 |
|---|---|
分子式 |
C7H9F3O2 |
分子量 |
182.14 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)5-3-1-2-4(5)6(11)12/h4-5H,1-3H2,(H,11,12) |
InChI 键 |
RKYLBCFPTQKTNH-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)C(F)(F)F)C(=O)O |
规范 SMILES |
C1CC(C(C1)C(F)(F)F)C(=O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















